

Azide MegaStokes Dye 673: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Azide MegaStokes dye 673

Cat. No.: B12056519

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Introduction

Azide MegaStokes Dye 673 is a fluorescent label featuring a large Stokes shift, making it a valuable tool for various bio-orthogonal labeling applications. Its azido group allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of **Azide MegaStokes Dye 673**.

Core Properties and Spectral Data

Azide MegaStokes Dye 673 is a powder that is typically stored at -20°C. One of its most notable features is its exceptionally large Stokes shift of approximately 120-125 nm. This significant separation between the excitation and emission maxima minimizes self-quenching and reduces spectral overlap in multiplexing experiments.

While a full excitation and emission spectrum is not publicly available, the key spectral characteristics in ethanol are summarized in the table below.

Property	Value	Solvent
Excitation Maximum (λ_{ex})	542 nm	Ethanol
Emission Maximum (λ_{em})	673 nm	Ethanol
Stokes Shift	~125 nm	Ethanol

Quantitative data such as the quantum yield and molar extinction coefficient for **Azide MegaStokes Dye 673** are not readily available in the public domain.

Experimental Protocols

The primary application of **Azide MegaStokes Dye 673** is in the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. A common application is the labeling of glycoproteins on the cell surface after metabolic incorporation of an azido-sugar. The following is a representative protocol for this application.

Metabolic Labeling of Cell Surface Glycoproteins

This two-step process involves the metabolic incorporation of an azido-sugar into the glycan structures of glycoproteins, followed by the click chemistry reaction with **Azide MegaStokes Dye 673**.

Materials:

- Cells of interest (e.g., Chinese Hamster Ovary - CHO cells)
- Cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Phosphate-buffered saline (PBS)
- **Azide MegaStokes Dye 673**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Sodium ascorbate
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)
- Fluorescence microscope

Procedure:

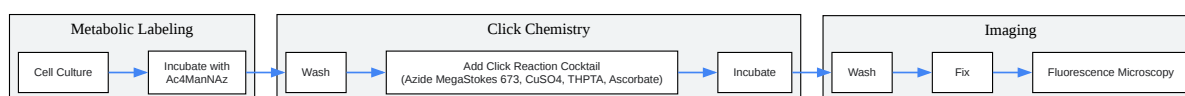
- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with a medium containing an optimized concentration of Ac4ManNAz for 24-48 hours. This allows the cells to metabolize the azido-sugar and incorporate it into their surface glycoproteins.
- Cell Preparation:
 - Gently wash the cells two to three times with PBS to remove unincorporated azido-sugars.
- Click Chemistry Reaction:
 - Prepare a fresh click reaction cocktail. For each sample, mix:
 - **Azide MegaStokes Dye 673** (final concentration of 2-50 μM)
 - Copper(II) sulfate (final concentration of 50-100 μM)
 - THPTA (final concentration of 250-500 μM)
 - Sodium ascorbate (freshly prepared, final concentration of 2.5-5 mM)
 - Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Washing and Fixation:

- Wash the cells three times with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- (Optional) Permeabilization and Counterstaining:
 - If imaging intracellular targets, permeabilize the cells with a suitable buffer.
 - Counterstain nuclei with a dye like DAPI, if desired.
- Imaging:
 - Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for **Azide MegaStokes Dye 673** (Excitation: ~542 nm, Emission: ~673 nm).

Note: This is a generalized protocol. Optimal concentrations of reagents and incubation times should be determined empirically for each cell line and experimental setup. The low cytotoxicity of **Azide MegaStokes Dye 673** has been observed in CHO cells at concentrations up to 50 μM .

Visualizing the Workflow

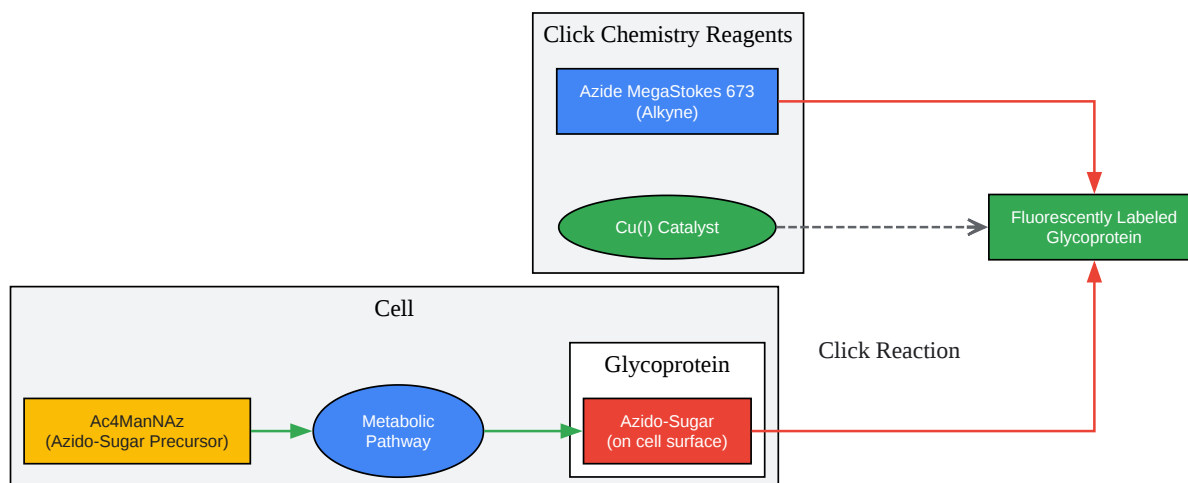
The experimental workflow for labeling cell surface glycoproteins can be visualized as a series of sequential steps.



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Caption: Experimental workflow for cell surface glycoprotein labeling.

The underlying principle of this application is the bio-orthogonal reaction between the metabolically incorporated azide group and the alkyne group of a labeling reagent, which in this case is facilitated by a copper catalyst.



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Caption: Signaling pathway for glycoprotein labeling.

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